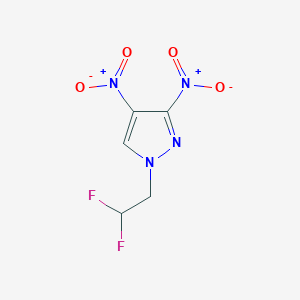

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole

CAS No.:

Cat. No.: VC13567921

Molecular Formula: C5H4F2N4O4

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F2N4O4 |

|---|---|

| Molecular Weight | 222.11 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-3,4-dinitropyrazole |

| Standard InChI | InChI=1S/C5H4F2N4O4/c6-4(7)2-9-1-3(10(12)13)5(8-9)11(14)15/h1,4H,2H2 |

| Standard InChI Key | BPSXISVIBAVUNV-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-(2,2-difluoroethyl)-3,4-dinitro-1H-pyrazole, reflects its substitution pattern:

-

A pyrazole core (five-membered ring with two adjacent nitrogen atoms).

-

Nitro groups (-NO₂) at positions 3 and 4, contributing to oxygen balance and detonation performance.

-

A 2,2-difluoroethyl group (-CH₂CF₂H) at position 1, enhancing thermal stability and reducing sensitivity .

Key spectral data include:

-

IR spectroscopy: Strong asymmetric (∼1540 cm⁻¹) and symmetric (∼1350 cm⁻¹) NO₂ stretching vibrations .

-

¹H NMR: Pyrazole proton resonances near δ 8.0–9.0 ppm, with CF₂H protons appearing as a triplet (J ≈ 50 Hz) .

-

X-ray crystallography: Crystal densities range from 1.66–1.81 g/cm³, comparable to traditional explosives like TNT .

Synthesis and Optimization

Synthetic Routes

The synthesis involves two primary steps:

-

Nitrofunctionalization of pyrazole: 3,4-Dinitropyrazole is prepared via nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

-

Difluoroethylation: The difluoroethyl group is introduced via nucleophilic substitution or coupling reactions. A common method employs diiodomethane and 3,4-dinitropyrazole in dimethylformamide (DMF) at 80°C, yielding the target compound in 83% purity .

Optimization Challenges:

-

pH control: Maintaining pH 6–8 during nitration prevents side reactions .

-

Purification: Recrystallization from ice-cold water or sodium acetate solutions improves yield .

Physicochemical Properties

Thermal Stability

The compound exhibits high thermal decomposition temperatures (Tdec. ≈ 319–330°C), superior to traditional explosives like TNT (Tdec. ≈ 240°C) . Differential scanning calorimetry (DSC) reveals a single exothermic peak at 325°C, indicating stability under storage conditions .

Sensitivity Profiles

| Property | Value | Method |

|---|---|---|

| Impact sensitivity (H₅₀) | >40 J | BAM fall hammer |

| Friction sensitivity | 0/10 @ 36 N | BAM friction test |

| Spark sensitivity | 0.014 J (0 Ω) | Electric discharge |

These values classify the compound as insensitive, making it safer to handle than RDX or HMX .

Energetic Performance

Detonation Parameters

Using EXPLO5 v6.05.04 calculations:

| Parameter | Value |

|---|---|

| Detonation velocity (Dv) | 8,497 m/s |

| Detonation pressure (P) | 31.89 GPa |

| Enthalpy of formation (ΔHf) | 221.1 kJ/mol |

These metrics exceed TNT (Dv: 6,900 m/s; P: 19 GPa) and approach RDX (Dv: 8,750 m/s) .

Comparative Analysis

| Compound | Dv (m/s) | P (GPa) | Sensitivity |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole | 8,497 | 31.89 | Low |

| TNT | 6,900 | 19.0 | Moderate |

| DNAN | 6,200 | 15.8 | Low |

The compound’s balanced energy-safety profile positions it as a candidate for melt-cast explosives and insensitive munitions .

Applications in Energetic Materials

Melt-Cast Formulations

Its melting point (91.5–93°C) allows blending with polymers or other explosives (e.g., HMX) to create composite charges with tailored detonation profiles .

Propellant Additives

The difluoroethyl group reduces hygroscopicity, enhancing shelf life in humid environments .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume